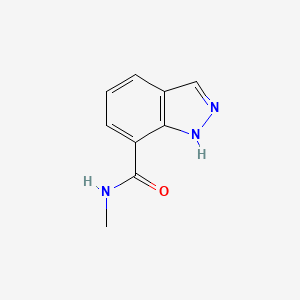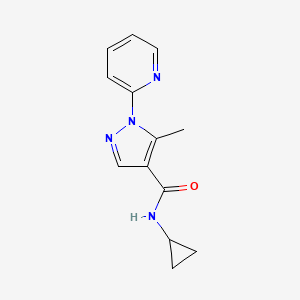
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been shown to be effective in treating a variety of autoimmune and inflammatory diseases. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathway that is involved in the development and activation of T cells.
作用機序
CP-690,550 works by inhibiting the activity of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which is a key component of the signaling pathway that is involved in the development and activation of T cells. T cells play a critical role in the immune response, and their activation is a key step in the development of autoimmune and inflammatory diseases. By inhibiting N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, CP-690,550 prevents the activation of T cells and reduces inflammation in affected tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of autoimmune and inflammatory diseases, CP-690,550 has been shown to reduce inflammation and prevent tissue damage. In clinical trials, CP-690,550 has been shown to reduce symptoms and improve quality of life in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
実験室実験の利点と制限
CP-690,550 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which makes it an ideal tool for studying the role of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 in the immune response. CP-690,550 is also highly soluble in water, which makes it easy to work with in lab experiments. However, there are some limitations to the use of CP-690,550 in lab experiments. It is a small molecule drug, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, CP-690,550 is a N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 inhibitor, which means that it may not be effective in studying the role of other N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamides in the immune response.
将来の方向性
There are a number of future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide inhibitors that target specific this compound isoforms. This could lead to the development of drugs with fewer adverse effects and greater efficacy in the treatment of autoimmune and inflammatory diseases. Finally, there is also interest in the development of combination therapies that target multiple components of the immune response, including this compound inhibitors, biologic agents, and small molecule drugs. These approaches may offer greater efficacy and improved outcomes for patients with autoimmune and inflammatory diseases.
合成法
CP-690,550 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process was first reported in a patent application filed by Pfizer in 2004. The process involves the reaction of a pyridine derivative with a pyrazole derivative, followed by the addition of a cyclopropyl group and a carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
科学的研究の応用
CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be highly effective in reducing inflammation and preventing tissue damage in animal models of these diseases. In clinical trials, CP-690,550 has been shown to be effective in reducing symptoms and improving quality of life in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-11(13(18)16-10-5-6-10)8-15-17(9)12-4-2-3-7-14-12/h2-4,7-8,10H,5-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKCCDMYPZVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
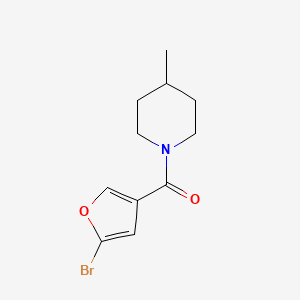
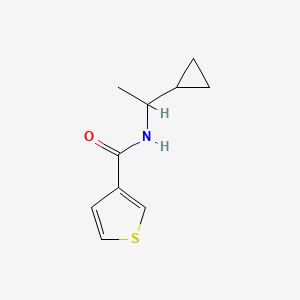
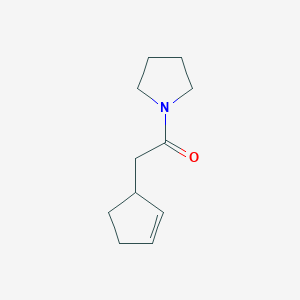
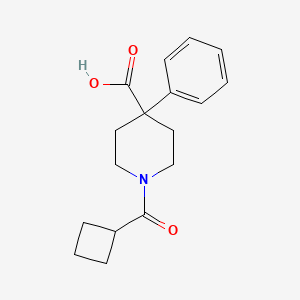
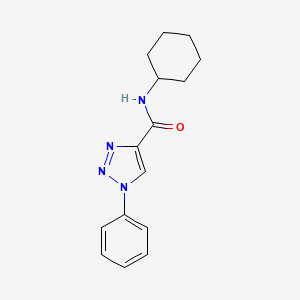
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
![2-[[4-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]benzoyl]amino]acetic acid](/img/structure/B7502989.png)
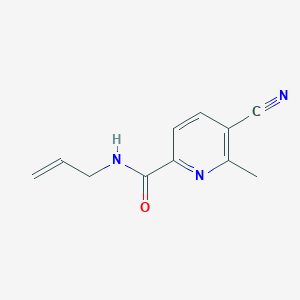
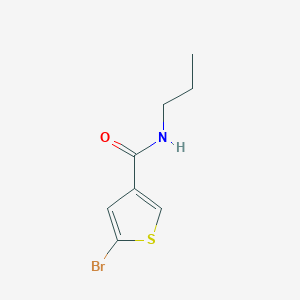
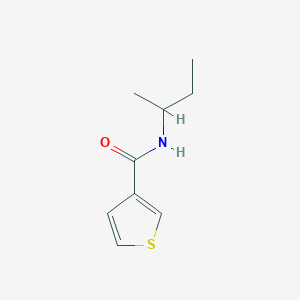
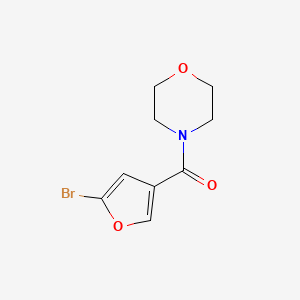
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
